Potassium dichromate

Vue d'ensemble

Description

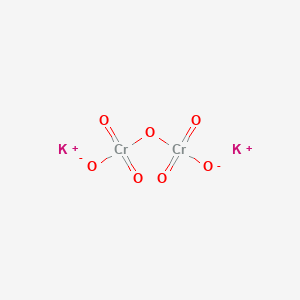

Potassium dichromate is a common inorganic chemical reagent with the chemical formula ( K_2Cr_2O_7 ). It is widely used as an oxidizing agent in various laboratory and industrial applications. This compound is known for its bright red-orange crystalline appearance and is highly soluble in water. This compound is favored in laboratories due to its non-deliquescent nature, unlike sodium dichromate, which is more commonly used in industrial settings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium dichromate is typically prepared by reacting potassium chloride with sodium dichromate. The reaction can be represented as: [ Na_2Cr_2O_7 + 2 KCl \rightarrow K_2Cr_2O_7 + 2 NaCl ] Alternatively, it can be synthesized from potassium chromate by roasting chromite ore with potassium hydroxide. The reaction conditions involve high temperatures to facilitate the conversion .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of potassium chloride with sodium dichromate. This method is preferred due to its efficiency and cost-effectiveness. The process involves dissolving sodium dichromate in water, followed by the addition of potassium chloride, resulting in the precipitation of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium dichromate primarily undergoes oxidation reactions. It is a strong oxidizing agent and is used to oxidize various organic and inorganic compounds. Some common reactions include:

- Oxidation of primary alcohols to aldehydes and carboxylic acids.

- Oxidation of secondary alcohols to ketones.

- Oxidation of sulfur dioxide to sulfur trioxide.

Common Reagents and Conditions: this compound is often used in acidic conditions, typically with sulfuric acid, to enhance its oxidizing power. The general reaction for the oxidation of alcohols can be represented as: [ 3 RCH_2OH + K_2Cr_2O_7 + 4 H_2SO_4 \rightarrow 3 RCHO + Cr_2(SO_4)_3 + K_2SO_4 + 7 H_2O ] In this reaction, the orange dichromate ion (( Cr_2O_7^{2-} )) is reduced to the green chromium ion (( Cr^{3+} )) .

Major Products: The major products formed from the oxidation reactions include aldehydes, ketones, and carboxylic acids, depending on the type of alcohol being oxidized .

Applications De Recherche Scientifique

Leather Tanning

One of the primary uses of potassium dichromate is in the leather tanning industry. It acts as a precursor to potassium chrome alum, facilitating the conversion of animal hides into durable leather. This process enhances the leather's strength and resistance to decay, making it suitable for various products such as shoes, bags, and upholstery .

Pigment Production

This compound is utilized in the production of pigments, particularly chrome yellow and chrome red. These pigments are employed in paints, inks, and plastics due to their vibrant colors and stability . The compound's ability to produce rich hues makes it valuable in artistic and industrial applications.

Cleaning and Etching

Historically, this compound was used to prepare chromic acid for cleaning glassware and etching materials. Although its use has diminished due to safety concerns associated with hexavalent chromium, it remains relevant in specific applications where effective cleaning agents are required .

Construction Industry

In construction, this compound is added to cement to retard setting time and improve density and texture. This application is particularly useful in creating high-quality concrete mixtures that require extended workability .

Analytical Chemistry

This compound serves as a critical reagent in analytical chemistry for volumetric analysis. It is employed in titrations to determine concentrations of various substances, including ferrous salts and iodides . Its oxidizing properties make it an essential tool for quantitative analysis.

Photographic Processes

In photography, this compound is used as an oxidizing agent in developing photographs. It helps harden gelatin films during the printing process, contributing to image clarity and durability .

Environmental and Health Considerations

Despite its utility, this compound poses significant health risks due to its toxic nature. It is classified as a genotoxic carcinogen, leading to strict regulations on its use and disposal . Case studies highlight instances of acute poisoning resulting from accidental ingestion or exposure, underscoring the importance of safety protocols in industries that utilize this compound .

Acute Poisoning Case Study

A notable case involved a 48-year-old man who ingested this compound in a suicide attempt. The study monitored chromium levels during treatment, revealing that only a small fraction of the ingested dose was eliminated through hemodialysis . This case emphasizes the compound's toxicity and the challenges associated with treating poisoning.

Use in Traditional Remedies

Another study reviewed instances of this compound being used in traditional remedies, leading to severe health complications. This highlights the need for increased awareness regarding its dangers, particularly in communities where such practices are prevalent .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Leather Tanning | Precursor for potassium chrome alum | Enhances durability of leather |

| Pigment Production | Chrome yellow and chrome red pigments | Used in paints and plastics |

| Cleaning & Etching | Preparation of chromic acid | Limited use due to safety concerns |

| Construction | Retards cement setting | Improves density and texture |

| Analytical Chemistry | Reagent for volumetric analysis | Essential for quantitative analysis |

| Photography | Oxidizing agent for film development | Enhances image clarity |

Mécanisme D'action

Potassium dichromate exerts its effects through its strong oxidizing properties. The dichromate ion (( Cr_2O_7^{2-} )) accepts electrons from other substances, thereby oxidizing them. The reduction of dichromate to chromium (( Cr^{3+} )) involves the transfer of electrons, which facilitates the oxidation of the target compound. This mechanism is particularly effective in the oxidation of alcohols to aldehydes, ketones, and carboxylic acids .

Comparaison Avec Des Composés Similaires

- Potassium permanganate (( KMnO_4 ))

- Sodium dichromate (( Na_2Cr_2O_7 ))

- Ammonium dichromate (( (NH_4)_2Cr_2O_7 ))

- Potassium chromate (( K_2CrO_4 ))

Potassium dichromate stands out due to its specific properties and applications, making it a valuable reagent in both laboratory and industrial settings .

Activité Biologique

Potassium dichromate (K₂Cr₂O₇) is a highly toxic compound widely used in various industrial applications, including leather tanning, wood preservation, and as an oxidizing agent. Its biological activity has garnered significant attention due to its cytotoxic, genotoxic, and mutagenic properties. This article explores the biological effects of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

Mechanisms of Toxicity

This compound exerts its toxic effects primarily through oxidative stress and DNA damage. The compound undergoes reduction in biological systems, leading to the generation of reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and DNA. The following mechanisms have been identified:

- Cytotoxicity : this compound induces cell death in various cell lines, notably HepG2 (human liver carcinoma) cells. Studies have reported LD₅₀ values of approximately 8.83 µg/mL for 24 hours and 6.76 µg/mL for 48 hours of exposure, indicating a dose- and time-dependent response to toxicity .

- Genotoxicity : The compound has been shown to cause significant DNA damage as evidenced by increased comet tail lengths in comet assays. For instance, exposure to this compound resulted in mean comet tail lengths ranging from 3.16 to 24.84 microns, compared to control values .

- Lipid Peroxidation : Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, were observed in treated cells (15.9 – 69.9 µM) compared to controls (13 µM), suggesting that oxidative stress plays a crucial role in its toxicity .

Acute Toxicity and Treatment

- Case of Acute Liver Failure : A notable case involved a 16-year-old male who ingested this compound with suicidal intent. He developed acute liver failure within days and required a liver transplant due to irreversible damage. The transplantation was successful despite high serum chromium levels at the time .

- Toxicokinetic Study : In another case study, a 48-year-old man ingested a large dose (22.5 g) of this compound and presented with severe symptoms. Hemodialysis was performed to remove chromium from his system; however, only 0.16% of the ingested dose was eliminated through dialysis over an extended period .

Aquatic Toxicity

This compound has also been studied for its effects on aquatic organisms:

- A study on common carp embryos exposed to various concentrations of this compound revealed increased mortality rates and deformities correlated with higher concentrations. The LC₅₀ values were determined to be 464.91 mg/L after 120 hours and 458.94 mg/L after 48 hours .

- Observations included significant deformities such as bowing of the vertebral column and yolk sac enlargement at elevated concentrations .

Mutagenic Effects

Research has demonstrated that this compound is mutagenic in several test systems:

- In studies involving fish species such as Hypostomus plecotomus, exposure to this compound resulted in increased DNA damage as assessed by the micronucleus test .

- The frequency of mitotic anomalies was significantly higher in groups exposed to this compound compared to controls .

Summary Table of Biological Effects

Propriétés

IUPAC Name |

dipotassium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2K.7O/q;;2*+1;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUONIBRACKNSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2Cr2O7, Cr2K2O7 | |

| Record name | POTASSIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | potassium dichromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_dichromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025948 | |

| Record name | Potassium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium bichromate appears as orange red crystals. Denser than water and soluble in water. No distinctive odor. May severely irritate the eyes and respiratory tract. Avoid contact with organic materials. Noncombustible. Used in pyrotehnic displays with tungsten and iron., Bright orange-red crystals; [ChemIDplus] Sparingly soluble in water at 20 deg C; [ACGIH], ORANGE-TO-RED CRYSTALS. | |

| Record name | POTASSIUM BICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4305 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium dichromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes at 932 °F (NTP, 1992), Decomposes at about 500 °C | |

| Record name | POTASSIUM BICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4305 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 45,000 mg/L at 25 °C, Solubility in water: 4.9 g/100 cc at 0 °C; 102 g/100 cc at 100 °C; insoluble in alcohol, Saturated aqueous solution contains 4.3% at 0 °C; 11.7% at 20 °C; 20.9% at 40 °C; 50.2% at 100 °C, Solubility in water, g/100ml at 20 °C: 12 (moderate) | |

| Record name | POTASSIUM BICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4305 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.676 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.676 at 25 °C/4 °C, Crystal system: triclinic pinacoidal, transition to monoclinic at 241.6 °C; not hygroscopic or deliquescent; crystal habit: prismatic; bulk density: 100 lb/cu ft; heat of solution: -62.5 cal/g; specific heat: 0.186 at 16-98 °C; heat of fusion: 29.8 cal/g, 2.7 g/cm³ | |

| Record name | POTASSIUM BICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4305 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Orange-red triclinic crystals, Bright orange-red crystals | |

CAS No. |

7778-50-9 | |

| Record name | POTASSIUM BICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4305 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2Cr2O7), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4423S18FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

748 °F (NTP, 1992), 398 °C | |

| Record name | POTASSIUM BICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4305 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

A: Potassium dichromate primarily exerts its toxicity through the action of hexavalent chromium (Cr(VI)). [] Upon entering cells, Cr(VI) undergoes reductive metabolism, generating reactive oxygen species (ROS) and reactive intermediates like Cr(V) and Cr(IV). [, , ] This process induces oxidative stress, damaging cellular components like DNA, proteins, and lipids. [, , ] This damage can lead to various downstream effects, including cell death, mutations, and ultimately, organ dysfunction. [, , ]

A: While this compound can affect multiple organs, the kidneys, liver, and testes are particularly vulnerable to its toxic effects. [, , ] Studies have reported nephrotoxicity (kidney damage), hepatotoxicity (liver damage), and reproductive toxicity in animal models exposed to this compound. [, , ]

ANone: The molecular formula of this compound is K2Cr2O7, and its molecular weight is 294.185 g/mol.

A: Yes, research utilizing Raman and infrared spectroscopy has provided valuable insights into the vibrational characteristics of this compound. [, ] These studies have explored the influence of the crystal lattice structure on the compound's spectroscopic properties.

A: Yes, this compound can act as a catalyst in certain chemical reactions, particularly in the pyrolysis (thermal decomposition) of polymers. [, ] Studies have shown that its presence can significantly enhance gasification during the co-pyrolysis of hazelnut shell with ultra-high molecular weight polyethylene. [, ] This catalytic effect is attributed to the activation of carbon-carbon bonds, promoting the formation of gaseous products.

ANone: While the provided research excerpts do not delve into computational modeling of this compound, this field holds significant potential. Computational studies could be employed to investigate the compound's interactions with biological targets, such as DNA and proteins, at a molecular level. Additionally, quantitative structure-activity relationship (QSAR) models could be developed to predict the toxicity of this compound and its derivatives based on their structural features.

ANone: The provided research primarily focuses on the toxicological effects of this compound itself. Further investigations exploring structural modifications of the dichromate anion or variations in the counter-ion could provide valuable insights into the structure-activity relationships governing its toxicity, potency, and selectivity.

ANone: As a known toxic substance, this compound is subject to stringent safety, health, and environmental (SHE) regulations. Its handling, storage, and disposal require strict adherence to established guidelines to minimize risks to human health and the environment.

A: Various in vitro and in vivo models have been employed to investigate the toxicity of this compound. Cell-based assays utilizing human thymocytes, rat Sertoli cells, and proximal tubular epithelial cells have been used to assess its cytotoxic and genotoxic effects. [, , ] Animal models, including rats, mice, and fish, have been used to study its impact on various organs, including the kidneys, liver, and testes. [, , ]

A: this compound is highly toxic to humans. [] Acute poisoning can lead to a range of severe health consequences, including:

- Gastrointestinal issues: Nausea, vomiting, abdominal pain, and gastrointestinal bleeding. []

- Cardiovascular complications: Myocarditis (inflammation of the heart muscle) and hypotension (low blood pressure). []

- Renal failure: Damage to the kidneys, often leading to acute renal failure. []

- Liver damage: Hepatic dysfunction and potential liver failure. []

- Respiratory distress: Breathing difficulties and respiratory failure. []

ANone: Extreme caution is paramount when handling this compound:

ANone: While the provided research does not discuss drug delivery strategies specifically for this compound, research on mitigating its toxicity could explore targeted delivery approaches. Encapsulating it within nanoparticles or other carriers could potentially enhance its delivery to specific tissues, minimizing off-target effects.

ANone: Yes, several biomarkers can be used to assess this compound-induced toxicity:

- Oxidative stress markers: Malondialdehyde (MDA) is a commonly used marker for lipid peroxidation, indicating oxidative damage. [, , ] Other markers include glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase activity, reflecting the body's antioxidant defense mechanisms. [, , ]

- Renal function markers: Creatinine and blood urea nitrogen (BUN) are key indicators of kidney function. Elevated levels suggest kidney damage. []

- Liver function markers: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes released into the bloodstream upon liver damage. Elevated levels signal potential liver toxicity. []

ANone: Various analytical methods are employed to quantify this compound:

- Titration: Titration, particularly redox titration using a suitable reducing agent like ferrous ammonium sulfate, is a classical method for determining this compound concentration. []

- Spectrophotometry: Spectrophotometry, utilizing the absorbance of this compound solutions at specific wavelengths (e.g., 440 nm), allows for quantitative analysis. []

- Energy Dispersive X-ray Fluorescence Spectrometry (EDXRF): EDXRF provides a rapid and accurate method for determining chromium content in this compound samples, particularly in fireworks and firecrackers. []

ANone: this compound poses significant environmental risks:

- Toxicity to aquatic life: It is highly toxic to fish and other aquatic organisms, disrupting their growth, reproduction, and overall health. [, , ]

- Bioaccumulation: It can accumulate in the food chain, posing risks to higher trophic levels, including humans. []

- Soil contamination: Its release into the environment can contaminate soil, affecting plant growth and potentially leaching into groundwater. []

ANone: Analytical method validation is crucial to ensure the accuracy, precision, and specificity of this compound quantification. This involves establishing method parameters, such as linearity, range, limit of detection (LOD), and limit of quantification (LOQ), following established guidelines.

ANone: Stringent quality control and assurance measures are essential throughout the production, handling, and use of this compound to guarantee its purity, stability, and safety. This includes rigorous testing of raw materials, in-process controls, and final product analysis.

ANone: The provided research focuses primarily on the toxicity and environmental impact of this compound. Information regarding its immunogenicity, interactions with drug transporters, biocompatibility, and potential alternatives requires further investigation.

ANone: this compound waste requires specialized treatment and disposal methods:

- Reduction: Cr(VI) in the waste can be reduced to the less toxic Cr(III) using reducing agents like sodium metabisulfite or ferrous sulfate. []

- Precipitation: Cr(III) can then be precipitated as insoluble chromium hydroxide by adjusting the pH to alkaline conditions. []

ANone: Continued research on this compound requires access to specialized infrastructure and resources, including:

ANone: this compound has a long history of use:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.